N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thethiadiazole and indole moieties, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that thethiadiazole ring is a very weak base due to the inductive effect of the sulfur atom and possesses relatively high aromaticity . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
For instance, compounds containing the thiadiazole moiety have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The compound’s physical and chemical properties, such as its density of1.229g/cm3 , could potentially influence its pharmacokinetic profile.
Result of Action
Compounds with similar structures have shown diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular levels .
Action Environment
The compound’s physical and chemical properties, such as its density of1.229g/cm3 , could potentially be influenced by environmental conditions.
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the thiadiazole ring with a 2-chlorophenyl group, typically using a halogenation reaction.
Formation of the benzamide moiety: The final step involves the coupling of the thiadiazole derivative with 2-iodobenzoic acid to form the desired benzamide compound.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various bacterial and fungal strains.
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-heptylbenzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide moiety.
N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides: These compounds are known for their potent biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClIN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZDDLTAPBCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClIN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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